5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
893776-81-3
VCID:
VC0354337
InChI:
InChI=1S/C17H22N2O4/c1-11(20)19-7-6-12-8-13(4-5-14(12)19)18-15(21)9-17(2,3)10-16(22)23/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21)(H,22,23)
SMILES:
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)CC(=O)O
Molecular Formula:
C17H22N2O4
Molecular Weight:
318.4g/mol
5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
CAS No.: 893776-81-3
Main Products
VCID: VC0354337
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4g/mol
CAS No. | 893776-81-3 |
---|---|
Product Name | 5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid |
Molecular Formula | C17H22N2O4 |
Molecular Weight | 318.4g/mol |
IUPAC Name | 5-[(1-acetyl-2,3-dihydroindol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid |
Standard InChI | InChI=1S/C17H22N2O4/c1-11(20)19-7-6-12-8-13(4-5-14(12)19)18-15(21)9-17(2,3)10-16(22)23/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21)(H,22,23) |
Standard InChIKey | SSTHNMMZWFFZRH-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)CC(=O)O |
Canonical SMILES | CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)CC(=O)O |
PubChem Compound | 5306981 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume